A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2-oxaborolane
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2-oxaborolane
Introduction: The Rising Prominence of Oxaborolanes in Modern Chemistry
The field of medicinal and materials science is in constant pursuit of novel molecular frameworks that offer unique chemical properties and biological activities. Among the various classes of heterocyclic compounds, boron-containing heterocycles, and specifically oxaboroles, have emerged as a highly versatile and valuable scaffold.[1] Their significance is largely attributed to the unique Lewis acidic nature of the boron atom, which allows for reversible covalent interactions with biological targets.[2] This property has been masterfully exploited in the development of FDA-approved therapeutics such as the antifungal tavaborole and the anti-inflammatory crisaborole, catapulting oxaboroles into the spotlight of modern drug discovery.[2]
At the core of these complex molecules lies the fundamental 1,2-oxaborolane ring system. Understanding the synthesis and characterization of its simplest methylated derivative, 2-Methyl-1,2-oxaborolane, is crucial for researchers aiming to explore this rich chemical space. This guide provides an in-depth, technically-grounded overview of a robust synthetic protocol, comprehensive characterization methodologies, and the scientific rationale behind the experimental choices, tailored for researchers, scientists, and drug development professionals.
Section 1: Synthesis of 2-Methyl-1,2-oxaborolane
Conceptual Overview & Strategy
The synthesis of cyclic boronate esters, such as 2-Methyl-1,2-oxaborolane, is most commonly achieved through the condensation reaction between a diol and a suitable boron-containing reagent.[3] The primary challenge lies in controlling the reactivity of the boron source and ensuring efficient, high-yield cyclization. The strategy detailed here involves the reaction of 1,3-propanediol with a methylborane source, a method chosen for its reliability, use of readily available starting materials, and straightforward purification.
The overall workflow for the synthesis and purification of 2-Methyl-1,2-oxaborolane is depicted below. This process emphasizes the critical steps from the initial reaction setup to the final isolation of the pure product.
Caption: Synthetic workflow for 2-Methyl-1,2-oxaborolane.
Detailed Experimental Protocol
Protocol 1: Synthesis via Dehydrocyclization of 1,3-Propanediol with Trimeric Methylboronic Anhydride
This protocol describes a reliable method for preparing 2-Methyl-1,2-oxaborolane. The use of trimeric methylboronic anhydride (methyltrimethoxyboroxine) serves as a convenient and reactive source of methylboronic acid.
Materials & Equipment:
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1,3-Propanediol (reagent grade, dried over molecular sieves)
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Trimeric methylboronic anhydride
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Anhydrous Toluene
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Dean-Stark apparatus
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Two-neck round-bottom flask (250 mL)
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Reflux condenser and heating mantle
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Magnetic stirrer
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Standard glassware for workup
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Fractional distillation apparatus
Step-by-Step Procedure:
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Reaction Setup: A 250-mL two-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.
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Rationale (Expertise & Experience): The exclusion of atmospheric moisture is paramount. Boronic anhydrides and the resulting oxaborolane product are sensitive to hydrolysis. Flame-drying removes adsorbed water from the glass surface, and the inert nitrogen atmosphere prevents its re-entry.
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Charging Reagents: The flask is charged with 1,3-propanediol (7.61 g, 0.1 mol) and anhydrous toluene (100 mL). Trimeric methylboronic anhydride (4.3 g, 0.033 mol, providing 0.1 mol of CH₃B(OH)₂) is then added carefully.
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Rationale: Toluene is an excellent solvent for this reaction as it is non-protic and forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which drives the equilibrium towards product formation.
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Reaction Execution: The reaction mixture is heated to reflux (approx. 110-111 °C) with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-4 hours, or when no more water is collected.
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Rationale: The removal of the water byproduct is the driving force for this condensation reaction, ensuring a high conversion rate.
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Workup and Purification: a. After cooling to room temperature, the toluene is removed under reduced pressure using a rotary evaporator. b. The resulting crude oil is purified by fractional distillation.[4] The apparatus should be carefully assembled to ensure high efficiency.
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Rationale: Fractional distillation is the most effective method for separating the desired product from unreacted starting materials and any high-boiling oligomeric byproducts.[4]
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Product Collection: The fraction boiling at the appropriate temperature (literature values suggest a boiling point around 115-117 °C at atmospheric pressure, which will be lower under vacuum) is collected as pure 2-Methyl-1,2-oxaborolane.
Section 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques provides a complete profile of the synthesized 2-Methyl-1,2-oxaborolane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For organoboron compounds, ¹H, ¹³C, and ¹¹B NMR are all highly informative. The chemical shifts are relative to a standard (TMS for ¹H and ¹³C).[5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~0.3 - 0.5 | Singlet (s) | B-CH ₃ | The methyl group directly attached to the electropositive boron atom is highly shielded, resulting in a characteristic upfield shift. |
| ~3.9 - 4.1 | Triplet (t) | B-O-CH ₂ | Protons on the carbons adjacent to the oxygen atoms are deshielded and will appear as triplets due to coupling with the central CH₂ group. | |
| ~1.8 - 2.0 | Quintet (p) | O-CH₂-CH ₂ | This central methylene group is coupled to four neighboring protons, resulting in a quintet (or pentet). | |
| ¹³C NMR | ~5 - 10 | C H₃-B | Similar to the proton, the carbon of the B-CH₃ group is significantly shielded. | |
| ~65 - 70 | B-O-C H₂ | Carbons bonded to oxygen are deshielded, appearing in this typical range for ethers/esters. | ||
| ~25 - 30 | O-CH₂-C H₂ | The central aliphatic carbon is more shielded than its neighbors attached to oxygen. | ||
| ¹¹B NMR | ~25 - 35 | Broad Singlet | B -CH₃ | The chemical shift is characteristic of a tricoordinate boron atom in an oxaborolane ring. The signal is typically broad due to quadrupolar relaxation.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common method for this type of compound.
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₄H₉BO (M.W. = 83.93). The presence of both ¹⁰B (19.9%) and ¹¹B (80.1%) isotopes will result in a characteristic M-1 peak.
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Key Fragmentation Pathways: The fragmentation of cyclic ethers and organoboranes often involves ring-opening followed by the loss of stable neutral fragments.[7][8]
Sources
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- 2. Recent advances in the synthesis and applications of oxaborole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory | MDPI [mdpi.com]
- 7. imreblank.ch [imreblank.ch]
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